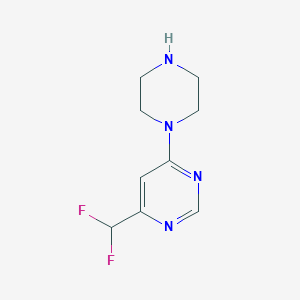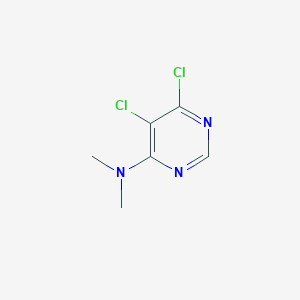
5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid dimethylamide
Descripción general
Descripción
5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid dimethylamide, or 5-Br-DICA, is a synthetic compound that has been used in laboratory experiments for a variety of purposes. It is a derivative of isoquinoline and is composed of five bromine atoms, three hydrogens, one nitrogen, two carboxylic acid groups, and two methyl groups. 5-Br-DICA has been used in scientific research for its unique properties, such as its ability to interact with certain proteins and its ability to act as a proton acceptor.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of related brominated isoquinoline compounds demonstrates their potential as intermediates for developing pharmaceuticals, such as anti-cancer drugs. For example, bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline has been identified as a key intermediate in synthesizing drugs that inhibit thymidylate synthase, a target for cancer therapy (Cao Sheng-li, 2004). Similarly, brominated hydroxyquinoline has been studied for its photolabile protecting group properties, which can be applied in developing sensitive biological messengers for in vivo use (O. Fedoryak & Timothy M. Dore, 2002).
Potential Biological Applications
- Analogs of brominated isoquinoline have shown cytotoxic activities, suggesting their potential in cancer treatment. For instance, benzo[c]pyrano[3,2-h]acridin-7-one derivatives displayed cytotoxic activities against murine leukemia cells, indicating their promise as anticancer agents (J. Bongui et al., 2005). Additionally, tetrahydroisoquinolines with pendent aromatics have been evaluated for their σ2 receptor binding affinity, highlighting their potential for pharmacological and imaging studies, especially those with a halogen on selected moieties for radiohalogen introduction (Mark E Ashford et al., 2014).
Advanced Material Applications
- The bromination of isoquinoline and related compounds shows a significant interest in developing novel materials with unique optical properties, such as high emission quantum yield, which could be useful in lighting and display technologies. The regioselective monobromination of isoquinoline to produce 5-bromoisoquinoline highlights the nuanced chemical reactions required for such developments (W. Brown & A. Gouliaev, 2004).
Propiedades
IUPAC Name |
5-bromo-N,N-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-14(2)12(16)15-7-6-10-9(8-15)4-3-5-11(10)13/h3-5H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQFSXQEQUSABN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC2=C(C1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Dibromo-1-(2,2-difluoroethyl)-1H-[1,2,4]triazole](/img/structure/B1531565.png)

![1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1531567.png)

![[2-(4-Hydroxymethyl-phenoxy)ethyl]methyl-carbamic acid tert-butyl ester](/img/structure/B1531574.png)

![Methyl[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B1531576.png)
![8-[(1-Hydroxycyclobutyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1531577.png)
![{2-[(4-Methylphenyl)sulfonyl]-1H-indol-1-yl}acetic acid](/img/structure/B1531579.png)

amine](/img/structure/B1531582.png)
![(Butan-2-yl)[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1531583.png)
amine](/img/structure/B1531584.png)
![1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine](/img/structure/B1531585.png)